Azilsartan - 147403-03-0

Azilsartan

Catalog Number: EVT-260810
CAS Number: 147403-03-0
Molecular Formula: C25H20N4O5
Molecular Weight: 456.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Azilsartan is a potent, selective, and competitive antagonist of the angiotensin II type 1 (AT1) receptor. [, , , ] It is classified as an angiotensin II receptor blocker (ARB), a class of drugs primarily used to treat hypertension. [, , , , , , ] Azilsartan exists in two forms: Azilsartan medoxomil and Azilsartan acid. Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to the active moiety, Azilsartan, before systemic absorption. [, , ]

Azilsartan Medoxomil

Compound Description: Azilsartan Medoxomil is a prodrug of Azilsartan. It is rapidly hydrolyzed in the gastrointestinal tract after oral administration to the bioactive moiety Azilsartan, before systemic absorption [].

Relevance: Azilsartan Medoxomil is the prodrug form of Azilsartan, designed to improve its bioavailability []. It is the form administered to patients, which is then converted into active Azilsartan in the body [, , ].

Candesartan Cilexetil

Compound Description: Candesartan cilexetil is another angiotensin II receptor blocker (ARB) prodrug, similar to Azilsartan medoxomil []. It is hydrolyzed in the body to its active form, Candesartan [].

Olmesartan Medoxomil

Compound Description: Olmesartan Medoxomil is an ARB prodrug that is hydrolyzed to the active metabolite, Olmesartan [, ].

Relevance: Olmesartan Medoxomil, like Azilsartan Medoxomil, is an ARB prodrug [, ]. Studies have directly compared their efficacy in lowering blood pressure, with some results showing Azilsartan Medoxomil to be more effective at maximum approved doses [, , ].

Valsartan

Compound Description: Valsartan is an ARB indicated for the treatment of hypertension and heart failure []. Unlike Azilsartan medoxomil and Olmesartan medoxomil, Valsartan is not a prodrug [].

Relevance: Valsartan, similar to Azilsartan, is an ARB used in the management of hypertension [, ]. Clinical trials have shown that Azilsartan may have a more pronounced blood pressure-lowering effect compared to Valsartan [, , ].

Chlorthalidone

Compound Description: Chlorthalidone is a thiazide-like diuretic commonly used in combination with ARBs for the treatment of hypertension [, , ].

Relevance: While not structurally related to Azilsartan, Chlorthalidone is often combined with Azilsartan Medoxomil in a fixed-dose formulation for enhanced antihypertensive effects [, , ].

Hydrochlorothiazide

Compound Description: Hydrochlorothiazide is another thiazide diuretic commonly used in combination with ARBs for the treatment of hypertension [].

Relevance: Although not structurally similar to Azilsartan, Hydrochlorothiazide is often used in fixed-dose combinations with other ARBs like Olmesartan []. It serves as a point of comparison for the efficacy and safety of Azilsartan Medoxomil/Chlorthalidone combinations [, ].

Azilsartan-7H

Compound Description: Azilsartan-7H is a derivative of Azilsartan that lacks a carboxyl group at the benzimidazole ring []. It is primarily used for research purposes to understand the structure-activity relationship of Azilsartan [].

Relevance: This derivative helps elucidate the structure-activity relationship of Azilsartan. Studies using Azilsartan-7H have demonstrated that the carboxyl group in Azilsartan is crucial for its ability to effectively block the AT1 receptor [].

4,5-bis(hydroxymethyl)-1,3-dioxole-2-ketone

Compound Description: 4,5-bis(hydroxymethyl)-1,3-dioxole-2-ketone is a chemical reagent used in the synthesis of Azilsartan derivatives [, ].

Relevance: This compound is not pharmacologically active but plays a crucial role in synthetic chemistry to create new Azilsartan derivatives. These derivatives are explored for potentially improved pharmacokinetic profiles and therapeutic applications [, ].

Source and Classification

Azilsartan is derived from benzimidazole and is classified under the International Nonproprietary Names (INN) system as azilsartan. The compound is often formulated as azilsartan medoxomil, a prodrug that undergoes hydrolysis to release the active form of azilsartan in the body. The synthesis of azilsartan has been extensively studied, with various methods developed to optimize yield and purity.

Synthesis Analysis

The synthesis of azilsartan typically involves several key steps:

  1. Starting Materials: The synthesis begins with the reaction of hydroxylamine hydrochloride with a substituted biphenyl compound to form an amidoxime intermediate.
  2. Formation of Benzimidazole: This intermediate is treated with ethyl chloroformate in the presence of a base (such as sodium bicarbonate) to produce a benzimidazole derivative.
  3. Cyclization: The benzimidazole derivative undergoes cyclization under reflux conditions to yield azilsartan methyl ester.
  4. Hydrolysis: Finally, the methyl ester is hydrolyzed using aqueous sodium hydroxide to produce azilsartan.
Molecular Structure Analysis

Azilsartan has the following molecular structure:

  • Chemical Formula: C22_{22}H18_{18}N4_{4}O3_{3}
  • Molecular Weight: Approximately 430.4 g/mol
  • Structural Features: The molecule consists of a benzimidazole ring, a biphenyl moiety, and various functional groups including an ethoxy group and carboxylic acid.

The three-dimensional arrangement of atoms in azilsartan contributes to its binding affinity for the angiotensin II receptor, which is crucial for its pharmacological activity .

Chemical Reactions Analysis

Azilsartan participates in several significant chemical reactions, primarily during its synthesis:

  1. Hydrolysis Reaction: The conversion of azilsartan medoxomil to azilsartan involves hydrolysis, where water reacts with the ester bond to release the active drug.
  2. Cyclization Reaction: The formation of azilsartan from its precursors involves cyclization reactions that create new carbon-nitrogen bonds.
  3. Reactions with Reagents: Azilsartan can react with various reagents such as ethyl chloroformate and sodium hydroxide during its synthesis and modification processes.

These reactions are critical for ensuring that azilsartan retains its therapeutic properties while minimizing impurities .

Mechanism of Action

Azilsartan functions by selectively blocking the angiotensin II type 1 receptor (AT1). This inhibition leads to:

  • Vasodilation: By preventing angiotensin II from binding to its receptor, azilsartan causes blood vessels to relax and widen, which lowers blood pressure.
  • Reduced Aldosterone Secretion: Blocking this receptor also decreases the secretion of aldosterone, leading to reduced sodium retention and further lowering blood pressure.
  • Decreased Sympathetic Nervous System Activity: This results in reduced heart rate and cardiac output.

The efficacy of azilsartan in lowering blood pressure has been demonstrated in numerous clinical trials, confirming its role as an effective treatment for hypertension .

Physical and Chemical Properties Analysis

Azilsartan exhibits several important physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.
  • Melting Point: The melting point ranges between 150°C to 160°C.
  • Stability: Azilsartan is stable under normal conditions but should be protected from light and moisture.

These properties influence both the formulation of azilsartan for therapeutic use and its behavior within biological systems .

Applications

Azilsartan's primary application is in the treatment of hypertension. It is used alone or in combination with other antihypertensive agents to achieve optimal blood pressure control. Additionally, research continues into its potential benefits in reducing cardiovascular events such as heart attacks and strokes due to its protective effects on vascular health.

Moreover, ongoing studies are exploring its use in various other conditions influenced by the renin-angiotensin system, including heart failure and chronic kidney disease .

Synthetic Methodologies & Structural Optimization

Prodrug Design Strategies for Enhanced Bioavailability

Medoxomil Esterification: Hydrolytic Activation Pathways

Azilsartan medoxomil (AZM) exemplifies advanced prodrug engineering to overcome the parent drug’s poor solubility. The medoxomil moiety, a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester, is covalently linked to azilsartan’s carboxylic acid group. This modification transforms azilsartan from a Biopharmaceutics Classification System (BCS) Class IV drug (low solubility, low permeability) into a more lipophilic prodrug. The activation pathway involves enzymatic hydrolysis by carboxylesterases in the intestinal epithelium and liver, cleaving the ester bond to release active azilsartan and the inert medoxomil moiety. This hydrolysis occurs rapidly during absorption, ensuring minimal systemic exposure to the prodrug and efficient delivery of the active compound. The design capitalizes on the high metabolic lability of ester bonds in physiological environments, aligning with modern prodrug strategies that exploit endogenous enzymatic pathways for site-specific activation [1] [6].

Cocrystal Engineering to Overcome Solubility Limitations

Cocrystallization has emerged as a key strategy to enhance azilsartan’s aqueous solubility without covalent modification. By pairing azilsartan (AZ) with pharmaceutically acceptable coformers, cocrystals disrupt the parent crystal lattice, improving dissolution. Key examples include:

  • Azilsartan-nicotinamide (AZ-NA): Prepared via solvent-assisted grinding, this 1:2 molar ratio cocrystal exhibits 3.39-fold higher solubility than pure AZ in water. Dissolution studies in pH 6.8 phosphate buffer show >90% drug release within 2 hours, attributed to hydrogen bonding between AZ’s carboxylic acid and NA’s pyridine nitrogen [3].
  • Azilsartan-4,4′-bipyridine (AZ-BIP) and Azilsartan-trans-1,2-bis(4-pyridyl)ethylene (AZ-BPE): These cocrystals adopt sandwich-like architectures (2:1 AZ:coformer ratio), with solubility enhancements of 1.8- and 2.1-fold, respectively. While BIP/BPE are toxicologically unsuitable for clinical use, they provide proof-of-concept for supramolecular solubility enhancement [5].

Table 1: Solubility Enhancement of Azilsartan Cocrystals

Cocrystal SystemMolar RatioSolubility vs. Pure AZKey Interaction
Azilsartan-Nicotinamide1:23.39×O−H···N (carboxylic acid–pyridine)
Azilsartan-BIP2:11.8×N−H···N (benzimidazole–pyridine)
Azilsartan-BPE2:12.1×N−H···N (benzimidazole–pyridine)

Cyclodextrin-based metal-organic frameworks (CD-MOFs) further amplify solubility. Encapsulation of azilsartan in γ-CD-MOFs increases solubility by 340-fold compared to the free drug, leveraging the porous framework to prevent drug aggregation and enhance surface area [6] [8].

Solid-State Supramolecular Architectures

N−H···N Hydrogen Bonding Networks in Cocrystal Formation

Single-crystal X-ray diffraction (SCXRD) reveals that azilsartan cocrystals universally exploit N−H···N hydrogen bonds to direct their supramolecular assembly. In AZ-BIP and AZ-BPE, the benzimidazole N−H of azilsartan donates a proton to the pyridyl nitrogen of the coformer (N−H···N distances: 1.78–1.88 Å; angles: 169°–175°). These interactions generate discrete trimeric units (two AZ molecules + one coformer) resembling molecular "sandwiches." The robustness of N−H···N bonds arises from the complementary pKa values: azilsartan’s benzimidazole (pKa ≈ 4.9) acts as a donor, while bipyridine-type coformers (pKa ≈ 3.5–4.5) serve as acceptors. This synergy enables predictable cocrystal design guided by acid-base pairing principles [5] [9].

Table 2: Hydrogen Bond Geometry in Azilsartan Cocrystals

CocrystalInteractionD−H···A Distance (Å)Angle (°)Supramolecular Motif
AZ-BIPN1−H1···N51.88172Trimeric sandwich
AZ-BPEN1−H1···N51.78175Trimeric sandwich
AZ-Type I*O4−H4···O31.75171Carboxylic acid dimer

*Pure azilsartan polymorph for comparison [9]

1D Chain Extension via O−H···N Interactions

Beyond discrete trimers, azilsartan cocrystals exhibit extended architectures through secondary hydrogen bonds. In AZ-BIP and AZ-BPE, the carboxylic acid O−H of azilsartan forms O−H···N bonds with the second pyridyl nitrogen of the coformer (O−H···N distances: 1.70–1.75 Å; angles: 169°–171°). This propagates the trimeric units into infinite 1D chains (Fig. 1). The directional preference of O−H···N bonds (near-linear geometry) ensures high lattice stability, while the flexibility of pyridyl linkers allows adaptation to steric constraints. This hierarchical assembly—primary N−H···N bonds defining the core unit, secondary O−H···N bonds enabling polymerization—demonstrates how multifunctional APIs like azilsartan (bearing both benzimidazole and carboxylic acid groups) can be engineered into stable supramolecular pharmaceuticals [5] [7].

Fig. 1: Supramolecular Architecture of AZ-BPE Cocrystal

(AZ)benzimidazole-N−H···N(pyridyl)-[BPE]-N(pyridyl)···H−O(carboxylic acid)-(AZ)  

Linear 1D chain formed via sequential N−H···N and O−H···N hydrogen bonds

In pure azilsartan (Type I crystal), similar O−H···O interactions dominate, with carboxylic acid dimers (O−H···O distance: 1.75 Å) creating centrosymmetric rings. However, the absence of coformers limits solubility, underscoring how cocrystals disrupt dense homomeric packing to enhance dissolution [9].

Table 3: Torsional Flexibility in Azilsartan Systems

SystemTorsion AngleValue (°)Conformational Implication
AZ-Type IN1−C2−C3−C4 (oxadiazole-phenyl)68.9Non-planar ring linkage
AZ-Type IC3−C8−C9−C10 (biphenyl)118.3Orthogonal twist
AZ-BPEBetween AZ and BPE planes~60Adaptive coformer geometry [9] [5]

Properties

CAS Number

147403-03-0

Product Name

Azilsartan

IUPAC Name

2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid

Molecular Formula

C25H20N4O5

Molecular Weight

456.4 g/mol

InChI

InChI=1S/C25H20N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32)

InChI Key

KGSXMPPBFPAXLY-UHFFFAOYSA-N

SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

TAK-536; TAK-536; TAK-536; Azilsartan; Azilsartan free base

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O

Isomeric SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NC(=O)ON5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.